molecular formula C10H11ClN2O B1286773 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one CAS No. 1114823-57-2

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one

Cat. No.: B1286773
CAS No.: 1114823-57-2
M. Wt: 210.66 g/mol
InChI Key: USPVRBVWGQTTLY-UHFFFAOYSA-N
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Description

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyrrolidinone, characterized by the presence of an amino group at the 4-position and a chlorophenyl group at the 1-position

Biochemical Analysis

Biochemical Properties

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrrolidinone derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) with IC50 values in the micromolar range . This interaction suggests potential anti-inflammatory properties. Additionally, the compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, affecting their conformation and activity.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives have been reported to affect the activity of androgen receptors, which play a crucial role in cell proliferation and differentiation . The compound’s impact on gene expression can lead to changes in the production of proteins involved in cell cycle regulation, apoptosis, and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and receptors, altering their activity. For instance, its interaction with COX-2 involves binding to the enzyme’s active site, inhibiting its catalytic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that pyrrolidinone derivatives can exhibit time-dependent effects on cell viability and function . The compound’s stability in different experimental conditions can influence its efficacy and potency. Long-term exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have reported dose-dependent effects on enzyme activity, gene expression, and cellular metabolism, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can undergo biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, affecting its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, facilitated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within subcellular organelles can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired pyrrolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
  • 3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one
  • 4-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Uniqueness

4-Amino-1-(3-chlorophenyl)pyrrolidin-2-one is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical properties compared to its analogs.

Properties

IUPAC Name

4-amino-1-(3-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-7-2-1-3-9(4-7)13-6-8(12)5-10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPVRBVWGQTTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257018
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1114823-57-2
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1114823-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-amino-1-(3-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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